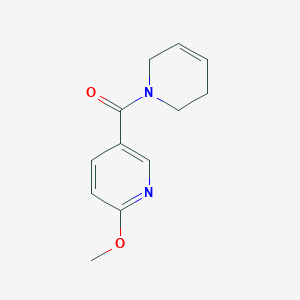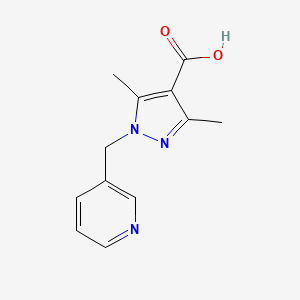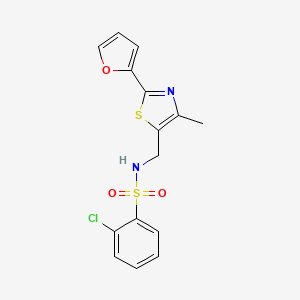
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone, also known as J147, is a synthetic compound that has shown promising results in various scientific research studies. It has gained significant attention in the scientific community due to its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone's mechanism of action is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. It has been found to increase the expression of genes involved in mitochondrial function, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects:
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of ATP, reduce oxidative stress, and improve mitochondrial function. Additionally, 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been shown to increase the levels of neurotrophic factors and enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone. One area of focus is the development of 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone analogs that may have improved efficacy or pharmacokinetic properties. Additionally, further studies are needed to fully understand 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone's mechanism of action and to determine its potential use in treating other neurodegenerative diseases.
Synthesemethoden
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone involves the condensation of two compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone. This synthesis method has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in treating Alzheimer's disease. It has been found to improve cognitive function and reduce amyloid-beta levels in animal models of the disease. Additionally, 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been shown to have neuroprotective effects and enhance synaptic plasticity.
Eigenschaften
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-6-5-10(9-13-11)12(15)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKFSMGRYJWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)


![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)


![3-(4-Fluoro-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2609719.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)

![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)